4-chloro-3-nitro-N-(4-sulfamoylbenzyl)benzamide
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Overview
Description
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by the presence of an aminosulfonyl group, a benzyl group, a chloro group, and a nitro group attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-chlorobenzamide to introduce the nitro group. This is followed by the sulfonation of the benzyl group to attach the aminosulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group or convert it to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce a variety of substituted benzamides.
Scientific Research Applications
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide exerts its effects involves interactions with specific molecular targets. The aminosulfonyl group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in electron transfer reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide can be compared with other similar compounds, such as:
N-[4-(Aminosulfonyl)benzyl]acetamide: This compound lacks the chloro and nitro groups, making it less reactive in certain chemical reactions.
N-[4-(Aminosulfonyl)benzyl]-2-cyanoacetamide:
N-[3,5-Bis(aminosulfonyl)-2-thienyl]acetamide: The thienyl group introduces additional aromaticity and potential for different types of chemical interactions.
The uniqueness of N-[4-(Aminosulfonyl)benzyl]-4-chloro-3-nitrobenzamide lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C14H12ClN3O5S |
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Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-3-nitro-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C14H12ClN3O5S/c15-12-6-3-10(7-13(12)18(20)21)14(19)17-8-9-1-4-11(5-2-9)24(16,22)23/h1-7H,8H2,(H,17,19)(H2,16,22,23) |
InChI Key |
QJONHZNDJIYORY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
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